Ethidium Bromide Adsorber
Overview
Description
Ethidium bromide adsorber is a specialized compound designed for the efficient removal of ethidium bromide from aqueous solutions. Ethidium bromide is a commonly used fluorescent dye in molecular biology laboratories for visualizing nucleic acids in gel electrophoresis. due to its mutagenic properties, it poses significant environmental and health hazards, necessitating effective removal methods.
Mechanism of Action
Target of Action
“Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene” is primarily used as an ion exchange resin . Its primary targets are ions in the solution it is introduced to. The resin has a particular affinity for certain ions, which allows it to selectively absorb these ions and release others .
Mode of Action
The compound interacts with its targets (ions) through a process known as ion exchange. In this process, the resin, which is insoluble in water, swaps its own ions for ions in the solution it is in contact with . This interaction results in the selective absorption of certain ions, effectively removing them from the solution .
Biochemical Pathways
By altering the ion composition of a solution, it can indirectly influence various biochemical processes that depend on these ions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the changes to the ion composition of the solution it is introduced to. By selectively absorbing certain ions, it can significantly alter the ion balance of the solution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, temperature can affect the rate of ion exchange, with higher temperatures generally increasing the rate . The pH of the solution can also influence which ions are preferentially absorbed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethidium bromide adsorber involves the synthesis of various adsorbent materials. One method includes the use of biogenic catalytically active antibacterial palladium nanoparticles. The synthesis involves optimizing the phytomediated process with a precursor to extract ratio of 4:1, pH 3, and incubation at 80°C for 60 minutes. This results in the formation of negatively charged, highly stable, polycrystalline, spherical, and monodispersed palladium nanoparticles of 5–10 nm .
Industrial Production Methods: In industrial settings, the production of this compound can involve the use of chromatin-loaded chitosan polyvinyl alcohol composites. These composites are characterized by dense porous and uniformly distributed morphology, with mesopores and macropores. The optimal conditions for the preparation include a temperature of 30°C, a duration of 120 minutes, and a pH of 7.4 .
Chemical Reactions Analysis
Types of Reactions: Ethidium bromide adsorber primarily undergoes adsorption reactions. The adsorption process can be analyzed using kinetic and thermodynamic methods. The adsorption reaction obeys pseudo-second-order kinetics and fits well with the Freundlich and Temkin isotherm models, indicating multi-layer adsorption .
Common Reagents and Conditions: The common reagents used in the preparation of this compound include palladium nanoparticles and chromatin-loaded chitosan polyvinyl alcohol composites. The conditions for these reactions typically involve controlled pH, temperature, and incubation time .
Major Products Formed: The major product formed from these reactions is the this compound itself, which is capable of efficiently removing ethidium bromide from aqueous solutions.
Scientific Research Applications
Ethidium bromide adsorber has a wide range of applications in scientific research, including:
Medicine: Although not directly used in medicine, its role in removing mutagenic ethidium bromide helps in maintaining laboratory safety standards.
Comparison with Similar Compounds
Activated Carbon: Used for the adsorption of various organic compounds, including ethidium bromide.
Graphene Oxide: Known for its high surface area and adsorption capacity for organic pollutants.
Zeolites: Microporous materials used for the adsorption of a wide range of pollutants.
Uniqueness: Ethidium bromide adsorber is unique due to its high specificity and efficiency in removing ethidium bromide from aqueous solutions. The use of palladium nanoparticles and chromatin-loaded chitosan polyvinyl alcohol composites provides a high surface area and strong adsorption capacity, making it more effective than other adsorbents .
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.C10H10.C8H8/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUYHJFMYQTDRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12168 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
68584-06-5, 69011-20-7 | |
Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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